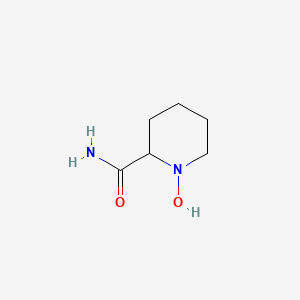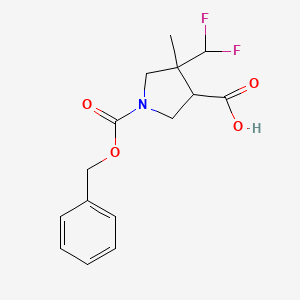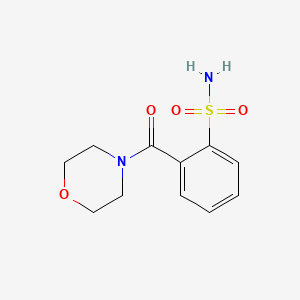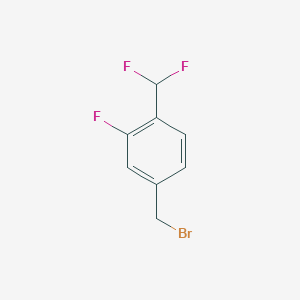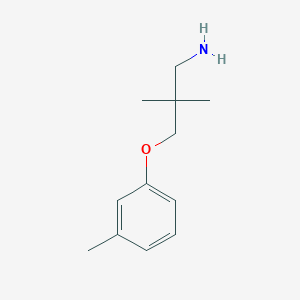
2,2-Dimethyl-3-(m-tolyloxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine typically involves the reaction of 3-methylphenol with 2,2-dimethylpropanal in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alkylamines.
Substitution: Halogenated derivatives of the phenoxy group.
科学的研究の応用
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-dimethyl-3-phenoxypropan-1-amine: Lacks the methyl group on the phenoxy ring.
3-(3-methylphenoxy)propan-1-amine: Lacks the dimethyl substitution on the propan-1-amine backbone.
2,2-dimethyl-3-(4-methylphenoxy)propan-1-amine: Has the methyl group at the para position on the phenoxy ring.
Uniqueness
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13/h4-7H,8-9,13H2,1-3H3 |
InChIキー |
CNFFLVPTVNSCEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)

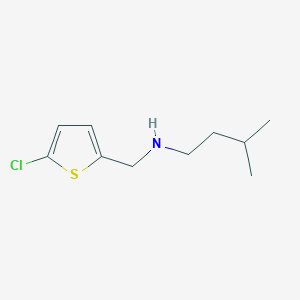
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
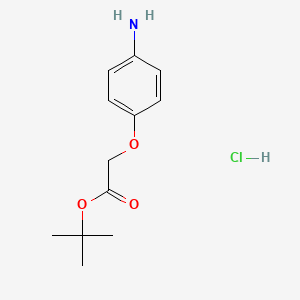
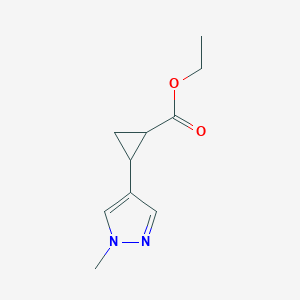
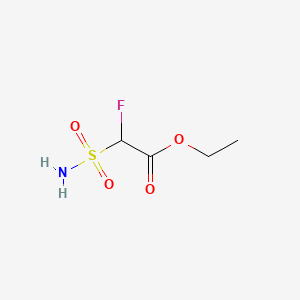
amine dihydrochloride](/img/structure/B13519239.png)
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
